N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H19N5O4S and its molecular weight is 425.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory and MAP Kinase Inhibition
Research has shown that triazole-based benzothiazole/benzoxazole derivatives exhibit significant anti-inflammatory activity and p38α MAP kinase inhibition. These compounds, including a highly active derivative, have demonstrated considerable efficacy in in vivo anti-inflammatory models and improved gastrointestinal safety profiles. Their binding modes were predicted through molecular docking against the p38α MAP kinase enzyme, highlighting their potential as therapeutic agents for inflammatory diseases (Tariq, Kamboj, Alam, & Amir, 2018).
Antitumor Activity
Another study focused on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems. These compounds were evaluated for their potential antitumor activity against various human tumor cell lines. Among them, specific derivatives exhibited considerable anticancer activity, showcasing the relevance of these chemical structures in developing new antitumor agents (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant and Anti-inflammatory Compounds
A series of novel thiazolidin-derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Certain compounds demonstrated good efficacy in both antioxidant assays and anti-inflammatory models, highlighting their dual therapeutic potential (Koppireddi et al., 2013).
Anthelmintic Activity
Research into triazole moiety clubbed with the benzimidazole ring resulted in compounds with significant anthelmintic activity. This activity was benchmarked against standard drugs, demonstrating the compounds' potential as novel anthelmintic agents (Kumar & Sahoo, 2014).
Antibacterial Activity
Studies have also explored the synthesis and antibacterial activity of benzimidazole-based pyramidine derivatives. These compounds were characterized and tested for their effectiveness against bacterial strains, contributing to the search for new antimicrobial agents (Gullapelli, Thupurani, & Brahmeshwari, 2014).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-27-15-5-3-14(4-6-15)24-8-9-25-19(24)22-23-20(25)30-11-18(26)21-13-2-7-16-17(10-13)29-12-28-16/h2-7,10H,8-9,11-12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSFJADJOSWTTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.